molecular formula C15H19NO3 B144164 (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one CAS No. 104266-90-2

(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one

Cat. No. B144164
CAS RN: 104266-90-2
M. Wt: 261.32 g/mol
InChI Key: JHGXEUXQJIKZMY-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of oxazolidin-2-ones, specifically those with a benzyl group, has been explored in various studies. For instance, the synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones was achieved by starting from benzyl-N-Boc-(3R)-aminobutanoate. This process involved cyclization into the corresponding trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine and rearrangement catalyzed by Sn(OTf)2. The oligomers were then synthesized by activating the carboxy group as its pentaflourophenyl ester, resulting in good yields and suggesting ordered structures in their folding patterns .

Molecular Structure Analysis

The molecular structure of oxazolidin-2-ones has been characterized in some studies. For example, (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate was found to have an approximately planar five-membered oxazolidin ring. The peripheral benzyl and methyl methanesulfonate residues lie on either side of this plane. In the crystal structure, N—H⋯O hydrogen bonds and C—H⋯O contacts lead to the formation of supramolecular chains along the b axis .

Chemical Reactions Analysis

Oxazolidin-2-ones are involved in various chemical reactions. The reaction of (2S)-N-benzoyl-2-tert-butyl-4-methylene-1,3-oxazolidin-5-one with isopropylidene-triphenylphosphorane at room temperature gives cis and trans spirocyclopropane derivatives. These derivatives can be separated and further hydrolyzed to yield enantiomerically pure (R)- and (S)-2,3-methanovaline .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidin-2-ones are influenced by their molecular structure. For instance, the planarity of the oxazolidin ring and the presence of peripheral substituents affect the molecule's ability to form supramolecular structures through hydrogen bonding and other interactions . Additionally, the inhibition of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) by 5-benzylidene-4-oxazolidinones indicates that these compounds have significant biological activity, which is a critical aspect of their chemical properties .

The studies described above provide insights into the synthesis, structure, reactions, and properties of benzyl-substituted oxazolidin-2-ones. The case of oligomer synthesis demonstrates the potential of these compounds to form ordered structures, which could be relevant in the design of foldamers . The inhibition of MRSA biofilm formation by 5-benzylidene-4-oxazolidinones highlights the potential therapeutic applications of these molecules . The crystal structure analysis of (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate provides a detailed understanding of the molecule's supramolecular interactions . Finally, the synthesis of enantiomerically pure (R)- and (S)-2,3-methanovaline from oxazolidin-2-one derivatives showcases the utility of these compounds in producing biologically relevant molecules .

Scientific Research Applications

Synthesis and Foldamers

  • Synthesis of oligomers : (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one has been used in synthesizing oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones. These oligomers, including a trimer and a tetramer, exhibit ordered structures suggesting their potential as new classes of pseudoprolines (Lucarini & Tomasini, 2001).

Anticancer Activities

  • Constrained ceramide analogs : This compound has been explored as a constrained ceramide analog with potential anticancer activities. Heterocyclic analogs designed by binding primary alcohol and amide showed better antileukemic activities than natural C2-ceramide (Singh et al., 2011).

Chiral Auxiliaries

  • Chiral auxiliaries for stereoselective reactions : Substituted oxazolidin-2-ones, derived from α-amino acids, have been shown to be effective chiral auxiliaries for enolate alkylations and conjugate additions (Davies & Sanganee, 1995).

properties

IUPAC Name

(4S)-4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGXEUXQJIKZMY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268250
Record name (4S)-4-Benzyl-3-isovaleryloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104266-90-2
Record name (4S)-4-Benzyl-3-isovaleryloxazolidin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104266-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4-Benzyl-3-isovaleryloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxazolidinone, 3-(3-methyl-1-oxobutyl)-4-(phenylmethyl)-, (4S)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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